4-Ethenylpyridine;2-methylprop-2-enoic acid
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Overview
Description
4-Ethenylpyridine;2-methylprop-2-enoic acid is a complex polymeric compound. This compound is synthesized by polymerizing 2-propenoic acid, 2-methyl-, C9-18-alkyl esters with 4-vinylpyridine. The resulting polymer exhibits unique properties due to the combination of the hydrophobic alkyl esters and the hydrophilic pyridine groups, making it useful in various applications.
Preparation Methods
The synthesis of 2-propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius . Industrial production methods may involve bulk, solution, or emulsion polymerization techniques to achieve the desired molecular weight and polymer properties.
Chemical Reactions Analysis
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the polymer.
Substitution: The pyridine groups in the polymer can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethenylpyridine;2-methylprop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a functional polymer in the synthesis of advanced materials.
Biology: The polymer can be used in the development of drug delivery systems due to its ability to interact with biological molecules.
Industry: The polymer is used in coatings, adhesives, and as a component in various industrial products.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves interactions between the hydrophobic alkyl ester chains and the hydrophilic pyridine groups. These interactions can influence the polymer’s solubility, adhesion properties, and its ability to form complexes with other molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the polymer is used.
Comparison with Similar Compounds
Similar compounds to 2-propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine include:
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate .
- 2-Propenoic acid, 2-methyl-, butyl ester, polymers with alkyl methacrylate, substituted-methylethyl-terminated hydrogenated polyalkene methacrylate, Me methacrylate and styrene .
These compounds share similar polymeric structures but differ in the specific ester and vinyl components, which can lead to variations in their physical and chemical properties. The uniqueness of 2-propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine lies in its combination of hydrophobic and hydrophilic groups, providing a balance of properties that can be tailored for specific applications.
Properties
CAS No. |
111905-49-8 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 |
IUPAC Name |
4-ethenylpyridine;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H7N.C4H6O2/c1-2-7-3-5-8-6-4-7;1-3(2)4(5)6/h2-6H,1H2;1H2,2H3,(H,5,6) |
InChI Key |
QRBMBUIYCCCECM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)O.C=CC1=CC=NC=C1 |
Synonyms |
2-Propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine |
Origin of Product |
United States |
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